N-(3-hydroxy-1-phenylpropyl)-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
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Description
N-(3-hydroxy-1-phenylpropyl)-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-7925476, is a selective antagonist of the orexin 1 receptor (OX1R) that has shown promise in the treatment of sleep disorders.
Scientific Research Applications
Synthesis and Structural Studies
Regioselective Synthesis
Research on the synthesis of pyrazole derivatives, including compounds structurally related to N-(3-hydroxy-1-phenylpropyl)-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, has shown the possibility of regioselective synthesis. This involves the strategic manipulation of molecular structures to achieve specific substituent patterns, which is crucial for the development of compounds with desired properties. The study conducted by Drev et al. (2014) demonstrated the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the tunability of N-alkylation based on the carboxy function (Drev et al., 2014).
Antibacterial Activity
The structural modification of pyrazole derivatives, including the compound of interest, has been investigated for antibacterial properties. For instance, Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated their potential as antimicrobial agents. Their research identified compounds with significant activity against various bacterial strains, highlighting the relevance of structural diversity in developing effective antibacterial agents (Pitucha et al., 2011).
Potential Applications
Antifungal Activity
The synthesis and evaluation of pyrazole derivatives for antifungal activity represent another area of application. For example, Du et al. (2015) synthesized a series of pyrazole-carboxamide derivatives and tested their efficacy against phytopathogenic fungi. Their findings suggest that certain derivatives exhibit superior antifungal activity, surpassing that of commercial fungicides. This research underscores the potential of pyrazole derivatives in agricultural and pharmaceutical applications (Du et al., 2015).
Cytotoxicity and Anticancer Research
The investigation into the cytotoxic properties of pyrazole derivatives, including compounds structurally related to N-(3-hydroxy-1-phenylpropyl)-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, has been significant. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. Their research contributes to the understanding of the anticancer potential of pyrazole derivatives (Hassan et al., 2014).
properties
IUPAC Name |
N-(3-hydroxy-1-phenylpropyl)-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)11-15-12-17(21(3)20-15)18(23)19-16(9-10-22)14-7-5-4-6-8-14/h4-8,12-13,16,22H,9-11H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTZBMHZOMJMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NC(CCO)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-1-phenylpropyl)-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide |
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